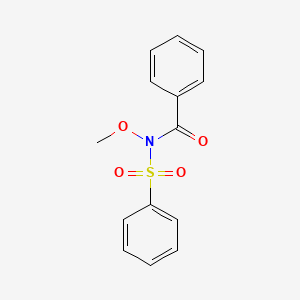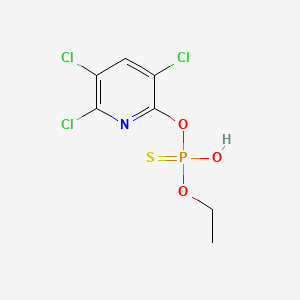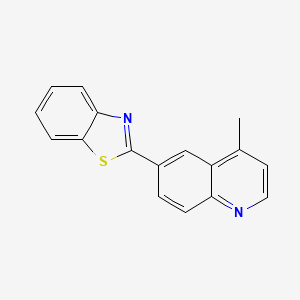
N-(Benzenesulfonyl)-N-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Benzenesulfonyl)-N-methoxybenzamide is an organic compound that belongs to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzenesulfonyl)-N-methoxybenzamide typically involves the reaction of benzenesulfonyl chloride with N-methoxybenzamide. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane or tetrahydrofuran, at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
N-(Benzenesulfonyl)-N-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the sulfonamide group under basic conditions
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of N-(Benzenesulfonyl)-N-methoxybenzamide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of carbonic anhydrase IX, inhibiting its activity and leading to a decrease in the pH regulation of cancer cells. This results in the disruption of cancer cell metabolism and induces apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
N-Butyl-Benzenesulfonamide: Another benzenesulfonamide derivative with similar structural features but different functional groups.
N-Fluorobenzenesulfonimide: Contains a fluorine atom instead of a methoxy group, used in fluorination reactions.
Uniqueness
N-(Benzenesulfonyl)-N-methoxybenzamide is unique due to its specific combination of a benzenesulfonyl group and a methoxybenzamide group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propiedades
Número CAS |
64991-14-6 |
|---|---|
Fórmula molecular |
C14H13NO4S |
Peso molecular |
291.32 g/mol |
Nombre IUPAC |
N-(benzenesulfonyl)-N-methoxybenzamide |
InChI |
InChI=1S/C14H13NO4S/c1-19-15(14(16)12-8-4-2-5-9-12)20(17,18)13-10-6-3-7-11-13/h2-11H,1H3 |
Clave InChI |
YXFCTJCHKHXMAJ-UHFFFAOYSA-N |
SMILES canónico |
CON(C(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Acetamide, N-[(3beta)-3-(acetyloxy)androsta-5,16-dien-17-yl]-](/img/structure/B14483265.png)
![{2-[(2-Methylbutan-2-yl)peroxy]hex-5-en-3-yn-2-yl}benzene](/img/structure/B14483267.png)





![3'-O-Benzoyl-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine](/img/structure/B14483304.png)


